
Technical Guide: 3-(Trifluoromethyl)furan-2,5-
dione (CAS 700-27-6)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)furan-2,5-dione

Cat. No.: B1303335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive technical overview of 3-(Trifluoromethyl)furan-2,5-
dione, also known as (Trifluoromethyl)maleic anhydride, with CAS Number 700-27-6. This

guide covers its physicochemical properties, a plausible synthetic route, its reactivity profile,

and potential applications in research and drug development. The information is structured to

be a practical resource for professionals in the chemical and biomedical sciences, featuring

tabulated data, a detailed experimental protocol, and graphical representations of workflows

and chemical reactions.

Physicochemical and Safety Data
3-(Trifluoromethyl)furan-2,5-dione is a highly reactive organofluorine compound. The

trifluoromethyl group significantly influences its electronic properties, enhancing its

electrophilicity. The quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)furan-2,5-dione
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Property Value Reference(s)

CAS Number 700-27-6 [1]

Molecular Formula C₅HF₃O₃ [1]

Molecular Weight 166.05 g/mol [1]

Boiling Point 93 °C at 65 mmHg [2]

IUPAC Name
3-(trifluoromethyl)furan-2,5-

dione
[3]

Synonyms

(Trifluoromethyl)maleic

anhydride, 2-

(Trifluoromethyl)maleic

anhydride

[1][2][3]

Safety and Handling: This compound is classified as corrosive and should be handled with

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat.[2] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to

moisture and should be stored in a tightly sealed container in a cool, dry place.

Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for 3-(Trifluoromethyl)furan-2,5-dione is not readily

available in the literature, a plausible and standard method involves the dehydration of its

corresponding dicarboxylic acid, 3-(trifluoromethyl)maleic acid. This approach is analogous to

the industrial production of maleic anhydride from maleic acid.

Plausible Synthetic Workflow
The proposed synthesis is a two-step process starting from a suitable precursor to form 3-

(trifluoromethyl)maleic acid, followed by cyclodehydration to yield the target anhydride.
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Step 1: Synthesis of 3-(Trifluoromethyl)maleic Acid

Step 2: Cyclodehydration
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+ Dehydrating Agent
(e.g., Acetic Anhydride or P₂O₅)

Heat

3-(Trifluoromethyl)furan-2,5-dione
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Caption: Plausible two-step synthesis of 3-(Trifluoromethyl)furan-2,5-dione.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1303335?utm_src=pdf-body-img
https://www.benchchem.com/product/b1303335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Representative Experimental Protocol: Dehydration of 3-
(Trifluoromethyl)maleic Acid
This protocol is a representative procedure based on standard methods for anhydride

synthesis.

Objective: To synthesize 3-(Trifluoromethyl)furan-2,5-dione via cyclodehydration.

Reagents:

3-(Trifluoromethyl)maleic acid (1.0 eq)

Acetic anhydride (3.0 eq) or Phosphorus pentoxide (1.5 eq)

Anhydrous Toluene (as solvent, if needed)

Apparatus:

Round-bottom flask equipped with a reflux condenser and a drying tube.

Magnetic stirrer and heating mantle.

Distillation apparatus for purification.

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-

(trifluoromethyl)maleic acid.

Add acetic anhydride (or phosphorus pentoxide) to the flask.

Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring for 2-4

hours. The progress of the reaction can be monitored by techniques such as TLC or IR

spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

After the reaction is complete, allow the mixture to cool to room temperature.
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The product can be isolated by fractional distillation under reduced pressure. The excess

acetic anhydride and acetic acid byproduct will distill at a lower temperature than the

desired product.

Collect the fraction corresponding to the boiling point of 3-(Trifluoromethyl)furan-2,5-
dione (93 °C at 65 mmHg).[2]

Characterize the final product using NMR spectroscopy, IR spectroscopy, and mass

spectrometry to confirm its identity and purity.

Reactivity and Chemical Profile
The chemical reactivity of 3-(Trifluoromethyl)furan-2,5-dione is dominated by two key

features: the electrophilic carbon-carbon double bond and the highly reactive anhydride ring.

The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the double

bond exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.

Key Reactions:

Michael (1,4-Conjugate) Addition: It is an excellent Michael acceptor, readily reacting with

soft nucleophiles such as thiols (e.g., cysteine residues in proteins) and secondary amines.

This reaction proceeds rapidly under mild conditions.

Diels-Alder Reaction: It serves as a potent dienophile in [4+2] cycloaddition reactions with

conjugated dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts.[4][5] The electron-

deficient nature of the double bond accelerates this reaction.

Ring-Opening Reactions: The anhydride moiety can be opened by nucleophiles like water

(hydrolysis to the diacid), alcohols (to form monoesters), and amines (to form maleamic

acids).
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Caption: Key reactivity pathways for 3-(Trifluoromethyl)furan-2,5-dione.

Potential Applications in Drug Development and
Research
The unique reactivity profile of 3-(Trifluoromethyl)furan-2,5-dione makes it a valuable reagent

and structural motif in medicinal chemistry and drug development.

Covalent Inhibitors: The trifluoromethyl group enhances lipophilicity, which can improve cell

permeability and target engagement.[6] Its high reactivity as a Michael acceptor makes it an

ideal warhead for designing targeted covalent inhibitors. These inhibitors can form a stable,

irreversible bond with nucleophilic amino acid residues, such as cysteine, in the active site of

an enzyme, leading to potent and prolonged inhibition. This strategy is widely used in the

development of kinase and protease inhibitors.

Bioconjugation and Chemical Probes: The maleimide functional group (derived from maleic

anhydride) is one of the most common reagents for conjugating molecules to proteins. 3-
(Trifluoromethyl)furan-2,5-dione can be converted to its corresponding maleimide and
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used to link drugs, fluorescent dyes, or affinity tags to antibodies or other proteins via

cysteine residues, a cornerstone of antibody-drug conjugate (ADC) technology and chemical

biology research.

Polymer and Materials Science: Maleic anhydride derivatives are used to synthesize

polymers with diverse properties. The introduction of a trifluoromethyl group can impart

unique characteristics such as increased thermal stability and hydrophobicity to these

materials.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug

design, known to improve metabolic stability, binding affinity, and bioavailability.[4][6] Therefore,

3-(Trifluoromethyl)furan-2,5-dione represents a valuable building block for creating novel

therapeutic agents and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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